molecular formula C8H10IN3S B14564150 Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide CAS No. 61582-25-0

Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide

Cat. No.: B14564150
CAS No.: 61582-25-0
M. Wt: 307.16 g/mol
InChI Key: PXOFESFUURVXAZ-UHFFFAOYSA-M
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Description

Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide is a heterocyclic compound with the molecular formula C8H10IN3S. This compound is part of the imidazo[1,2-b]pyridazinium family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by functionalization at the methyl position . The reaction is often catalyzed by transition metals such as palladium or copper, and the conditions may include the use of solvents like N,N-dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact. Recent advancements in green chemistry have led to the development of metal-free and aqueous synthesis methods, which are more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further functionalized to create a wide range of compounds with diverse applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazinium derivatives, such as:

Uniqueness

What sets imidazo[1,2-b]pyridazinium, 1-methyl-6-(methylthio)-, iodide apart is its unique combination of iodine and sulfur atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .

Properties

CAS No.

61582-25-0

Molecular Formula

C8H10IN3S

Molecular Weight

307.16 g/mol

IUPAC Name

1-methyl-6-methylsulfanylimidazo[1,2-b]pyridazin-1-ium;iodide

InChI

InChI=1S/C8H10N3S.HI/c1-10-5-6-11-8(10)4-3-7(9-11)12-2;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

PXOFESFUURVXAZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC(=NN2C=C1)SC.[I-]

Origin of Product

United States

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